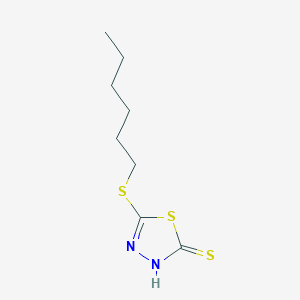

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hexylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S3/c1-2-3-4-5-6-12-8-10-9-7(11)13-8/h2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZAXJQJAWDCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964086 | |

| Record name | 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-28-0 | |

| Record name | NSC12590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant potential in various fields of chemical research, including drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction and Strategic Approach

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a thiol group at the 2-position and an alkylthio substituent at the 5-position can significantly modulate the compound's physicochemical properties and biological profile. The synthesis of this compound is strategically approached via a two-step sequence. This pathway is favored for its reliability, scalability, and the ready availability of starting materials.

The core strategy involves:

-

Step 1: Formation of the 1,3,4-Thiadiazole-2,5-dithiol Core. This foundational step utilizes the well-documented cyclization reaction of hydrazine with carbon disulfide.

-

Step 2: Selective Mono-S-Alkylation. The subsequent step involves the selective alkylation of one of the thiol groups of the symmetrical 1,3,4-thiadiazole-2,5-dithiol intermediate with a hexyl halide.

This approach allows for precise control over the introduction of the hexylthio group, leading to the desired product in good yield and purity.

Mechanistic Insights and Rationale

The chosen synthetic route is underpinned by fundamental principles of organic chemistry.

Step 1: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol

The synthesis of the 1,3,4-thiadiazole-2,5-dithiol core is a classic example of heterocycle formation. The most prevalent method involves the reaction of hydrazine with two equivalents of carbon disulfide in the presence of a strong base, such as potassium hydroxide.[1] The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to form the stable 1,3,4-thiadiazole ring.[1][2] The use of a base is crucial as it facilitates the nucleophilic attack of hydrazine on carbon disulfide and promotes the subsequent cyclization by deprotonating the intermediate species.

Step 2: Selective Mono-S-Alkylation

The selective mono-S-alkylation of the symmetrical 1,3,4-thiadiazole-2,5-dithiol is a critical step. The two thiol groups are chemically equivalent, and therefore, controlling the stoichiometry of the alkylating agent is paramount to favor the formation of the mono-alkylated product over the di-alkylated byproduct. By using approximately one equivalent of the hexyl halide, the statistical distribution of products will include the desired mono-hexylthio derivative, unreacted starting material, and the di-hexylthio byproduct. The reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the hexyl halide in a classic SN2 reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol

This procedure is adapted from established methods for the synthesis of 1,3,4-thiadiazole-2,5-dithiol.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Hydrazine hydrate (~64%) | N₂H₄·H₂O | 50.06 | X g | Y mol |

| Carbon disulfide | CS₂ | 76.13 | 2X g | 2Y mol |

| Potassium hydroxide | KOH | 56.11 | 2X g | 2Y mol |

| Ethanol (95%) | C₂H₅OH | 46.07 | As required | - |

| Hydrochloric acid (conc.) | HCl | 36.46 | As required | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add hydrazine hydrate to the cooled solution with vigorous stirring.

-

Add carbon disulfide dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Reflux the mixture for 3-4 hours. The color of the reaction mixture may change.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate will form.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield 1,3,4-thiadiazole-2,5-dithiol.

Step 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3,4-Thiadiazole-2,5-dithiol | C₂H₂N₂S₃ | 150.23 | X g | Y mol |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | ~X g | ~Y mol |

| Potassium carbonate | K₂CO₃ | 138.21 | 1.5X g | 1.5Y mol |

| Acetone | C₃H₆O | 58.08 | As required | - |

Procedure:

-

In a round-bottom flask, suspend 1,3,4-thiadiazole-2,5-dithiol and potassium carbonate in acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromohexane dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Sources

An In-depth Technical Guide to 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-28-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant potential in various scientific and industrial applications. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for conferring a wide array of biological activities to its derivatives.[1][2][3] This document delves into the essential physicochemical properties, outlines a detailed synthetic pathway, explores the spectroscopic characteristics, and discusses the promising applications of this specific alkylthio-substituted thiadiazole derivative. The content herein is curated to support researchers and professionals in drug development and materials science by providing both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, which may contribute to its ability to interact with biological systems and interfere with processes like DNA replication.[1][2] The unique electronic properties and the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors make 1,3,4-thiadiazole derivatives privileged scaffolds in drug discovery.[4] These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[3][4][5] Furthermore, the sulfur atoms in the thiadiazole ring and its substituents play a crucial role in their application as corrosion inhibitors, where they can form protective films on metal surfaces.[6][7][8] The subject of this guide, this compound, incorporates a hexylthio side chain, which is expected to modulate its lipophilicity and, consequently, its biological and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4858-28-0 | [9] |

| Molecular Formula | C₈H₁₄N₂S₃ | [9] |

| Molecular Weight | 234.41 g/mol | [9] |

| Melting Point | 56-58 °C | [9] |

| Boiling Point | 319.8 °C at 760 mmHg | [9] |

| Density | 1.3 g/cm³ | [9] |

| Flash Point | 147.2 °C | [9] |

| Refractive Index | 1.655 | [9] |

| XLogP3 | 3.5 | [9] |

| PSA (Polar Surface Area) | 107 Ų | [9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the formation of the 1,3,4-thiadiazole ring, followed by the selective alkylation of one of the thiol groups.

Synthesis of the Precursor: 2,5-Dimercapto-1,3,4-thiadiazole

The precursor, 2,5-dimercapto-1,3,4-thiadiazole, is commonly synthesized from the reaction of hydrazine with carbon disulfide in an alkaline medium.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol.

-

To this solution, add hydrazine hydrate dropwise while maintaining the temperature.

-

Slowly add carbon disulfide to the reaction mixture. The reaction is exothermic and should be controlled.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2,5-dimercapto-1,3,4-thiadiazole.

-

Filter the precipitate, wash with water, and dry to obtain the pure product.

Selective S-Alkylation

The final step involves the selective mono-alkylation of one of the thiol groups of 2,5-dimercapto-1,3,4-thiadiazole with a hexyl halide. The reaction is typically carried out in the presence of a base.[10]

Experimental Protocol:

-

Suspend 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add a base, such as potassium carbonate or sodium hydroxide, to the suspension to form the thiolate salt.

-

Add one equivalent of 1-bromohexane (or another suitable hexyl halide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ corresponding to the N-H stretching vibration of the tautomeric thione form.

-

C-H stretch: Absorption bands in the region of 2950-2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexyl group.

-

C=N stretch: A sharp absorption band around 1610-1620 cm⁻¹ attributed to the C=N stretching vibration of the thiadiazole ring.

-

C-S stretch: Characteristic absorptions for the C-S bonds are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.

-

Alkyl Protons: A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (-CH₃) of the hexyl chain, a multiplet in the range of 1.2-1.7 ppm for the methylene protons (-CH₂-) of the hexyl chain, and a triplet around 3.3 ppm for the methylene protons adjacent to the sulfur atom (-S-CH₂-).[10]

-

N-H Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the N-H proton of the thione tautomer.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Alkyl Carbons: Signals in the aliphatic region (14-40 ppm) corresponding to the carbons of the hexyl group.

-

Thiadiazole Carbons: Two signals at downfield chemical shifts (typically in the range of 160-180 ppm) for the two carbon atoms of the 1,3,4-thiadiazole ring.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (234.41 g/mol ).[11] Common fragmentation patterns for thiadiazoles involve the loss of nitrogen (N₂) and cleavage of the alkyl side chain.[14]

Potential Applications

The unique structural features of this compound suggest its utility in several fields, primarily in drug development and materials science.

Anticancer and Antimicrobial Agent

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of anticancer and antimicrobial agents.[1][2][3][4][15][16][17] The proposed mechanisms of anticancer activity for thiadiazole derivatives are diverse and include:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and topoisomerases.[2]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]

-

DNA Intercalation: Interference with DNA replication and transcription processes.[2]

The antimicrobial activity of thiadiazole derivatives is attributed to their ability to disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA.[4] The hexylthio group in this compound increases its lipophilicity, which may enhance its ability to penetrate cell membranes and improve its bioavailability and efficacy.

Caption: Potential mechanisms of biological activity.

Corrosion Inhibitor

Thiadiazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic and neutral media.[6][7][8] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[6] The adsorption process can be either physical (physisorption) or chemical (chemisorption) and is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The long alkyl chain (hexyl group) in this compound can further enhance its corrosion inhibition efficiency by increasing the surface coverage and creating a more hydrophobic barrier.

Conclusion

This compound is a promising molecule with a versatile chemical structure that lends itself to a variety of applications. Its synthesis is straightforward, and its physicochemical properties make it an interesting candidate for further investigation. The established biological activities of the 1,3,4-thiadiazole scaffold, coupled with the modulatory effect of the hexylthio substituent, position this compound as a valuable lead for the development of new therapeutic agents. Furthermore, its potential as a corrosion inhibitor highlights its utility in materials science. This guide provides a solid foundation for researchers and professionals to explore and harness the potential of this compound in their respective fields.

References

-

Journal of Materials and Environmental Science. (n.d.). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Retrieved January 21, 2026, from [Link]

- Bentiss, F., et al. (2007). Theoretical evaluation of corrosion inhibition performance of six thiadiazole derivatives. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-8.

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). Retrieved January 21, 2026, from [Link]

- MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(1), 104.

- MDPI. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.

-

ResearchGate. (2023). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. Retrieved January 21, 2026, from [Link]

- National Institutes of Health. (2016).

-

ResearchGate. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. Retrieved January 21, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved January 21, 2026, from [Link]

- National Institutes of Health. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(23), 7241.

- MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2999.

- MDPI. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(18), 3348.

-

BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved January 21, 2026, from [Link]

- National Institutes of Health. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.

- Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058.

-

ResearchGate. (2014). ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. Retrieved January 21, 2026, from [Link]

-

DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved January 21, 2026, from [Link]

-

PubMed. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved January 21, 2026, from [Link]

- National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1686.

-

CORE. (2013). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Retrieved January 21, 2026, from [Link]

- Royal Society of Chemistry. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045.

-

ResearchGate. (2001). (PDF) Salts of 2,5-dimercapto-1,3,4-thiadiazole. Retrieved January 21, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved January 21, 2026, from [Link]

-

IJARSET. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Retrieved January 21, 2026, from [Link]

-

Science of Synthesis. (2003). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. connectjournals.com [connectjournals.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sylzyhg.com [sylzyhg.com]

- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol: Synthesis, Structure, and Applications

This technical guide provides a comprehensive overview of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, a sulfur-containing heterocyclic compound with significant potential in various industrial applications. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and industrial chemistry, offering in-depth insights into its molecular structure, synthesis, and functional relevance.

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and materials chemistry, renowned for its diverse biological activities and industrial applications.[1] Compounds incorporating this five-membered aromatic ring, which contains two nitrogen atoms and one sulfur atom, exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] In the realm of industrial chemistry, their utility as corrosion inhibitors and lubricant additives is well-documented.[3][4] The subject of this guide, this compound, emerges from this versatile class of compounds, distinguished by a hexylthio substituent that imparts specific physicochemical properties, influencing its solubility and interaction with non-polar environments.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₄N₂S₃, possesses a unique molecular architecture that dictates its chemical behavior and potential applications.[5]

Core Structure and Tautomerism

A critical aspect of the molecular structure of this compound is the existence of thiol-thione tautomerism. This phenomenon, common in 2-mercapto-1,3,4-thiadiazoles, involves the migration of a proton between the exocyclic sulfur atom (thiol form) and the ring nitrogen atom (thione form). In the solid state and in polar solvents, the thione form is generally predominant.[6] This equilibrium is crucial as the two tautomers can exhibit different chemical reactivities and biological activities.

Diagram: Thiol-Thione Tautomerism

Caption: Thiol-thione tautomerism in this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 4858-28-0 | [5] |

| Molecular Formula | C₈H₁₄N₂S₃ | [5] |

| Molecular Weight | 234.41 g/mol | [5] |

| Melting Point | 56-58 °C | [5] |

| Boiling Point | 319.8 °C at 760 mmHg | [5] |

| Density | 1.3 g/cm³ | [5] |

| Flash Point | 147.2 °C | [5] |

| Refractive Index | 1.655 | [5] |

| XLogP3 | 3.5 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of the precursor, 1,3,4-thiadiazole-2,5-dithiol. This method offers a straightforward and efficient route to the target molecule.

Synthesis Workflow

The overall synthetic workflow involves two main stages: the synthesis of the 1,3,4-thiadiazole-2,5-dithiol precursor, followed by its selective mono-alkylation.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in absolute ethanol.

-

Addition of Reactants: Cool the solution in an ice bath. Slowly add hydrazine hydrate to the cooled solution with continuous stirring. To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction mixture is then refluxed for 4-6 hours.

-

Work-up: After reflux, cool the mixture to room temperature. Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with distilled water, and dry it under vacuum. The crude product can be purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent such as ethanol or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., potassium carbonate or sodium hydroxide) to the solution to form the thiolate salt.

-

Alkylation: To the stirred solution, add one equivalent of 1-hexyl bromide (or another suitable hexyl halide) dropwise.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the hexyl chain. A triplet corresponding to the terminal methyl group (CH₃) would appear at approximately 0.9 ppm. A multiplet for the four methylene groups (-(CH₂)₄-) would be observed in the range of 1.2-1.7 ppm. The methylene group adjacent to the sulfur atom (-S-CH₂-) would appear as a triplet at around 3.0-3.3 ppm. The proton of the thiol group (-SH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two distinct carbons of the thiadiazole ring, typically in the range of 150-180 ppm. The carbons of the hexyl chain will appear in the aliphatic region (14-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 2500-2600 cm⁻¹ would be indicative of the S-H stretching of the thiol group. The C=N stretching vibration of the thiadiazole ring is expected to appear around 1600-1650 cm⁻¹. The C-S stretching vibrations will be observed in the fingerprint region (600-800 cm⁻¹). In the thione tautomer, a characteristic C=S stretching band would be observed around 1050-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.41 g/mol ). Fragmentation patterns would likely involve the cleavage of the hexyl chain and fragmentation of the thiadiazole ring.

Applications of this compound and its Derivatives

The unique structural features of this compound and its analogs make them valuable in several industrial applications.

Lubricant Additives

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole are well-known for their use as extreme pressure and anti-wear additives in lubricating oils.[3] The presence of multiple sulfur atoms allows for the formation of a protective film on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact and reducing wear. The hexylthio group in this compound enhances its oil solubility, a crucial property for its effective performance as a lubricant additive.

Corrosion Inhibitors

Heterocyclic compounds containing both nitrogen and sulfur atoms, such as 1,3,4-thiadiazole derivatives, are effective corrosion inhibitors for various metals and alloys in acidic media.[4] These molecules can adsorb onto the metal surface through the lone pair of electrons on the sulfur and nitrogen atoms, forming a protective barrier that isolates the metal from the corrosive environment. The long hexyl chain can further enhance this protective layer by creating a hydrophobic film.

Potential Biological Activities

The 1,3,4-thiadiazole nucleus is a common pharmacophore in many biologically active compounds. While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive thiadiazoles suggests potential for further investigation in areas such as antimicrobial and antifungal research.[1][2]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and promising applications. Its synthesis via the alkylation of 1,3,4-thiadiazole-2,5-dithiol is a robust and scalable method. The interplay of its tautomeric forms and the influence of the hexylthio group on its physicochemical properties are key to understanding its function as a lubricant additive and corrosion inhibitor. Further research into the biological activities of this compound could unveil new therapeutic potentials, expanding the already broad utility of the 1,3,4-thiadiazole scaffold. This guide serves as a foundational resource for scientists and researchers looking to explore and harness the potential of this intriguing molecule.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

- Hussein, S. A. A., & Kubba, A. A. M. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 8(10), 1-10.

-

Koparir, M., Cetin, A., & Cansiz, A. (2005). 5-Furan-2-yl[1][5][8]oxadiazole-2-thiol, 5-furan-2-yl-4H[1][8][9] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(4), 475-481. [Link]

-

Muğlu, H., & Çavuş, M. S. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Thiadiazole-2-thiol. PubChem Compound Summary for CID 3034302. Retrieved January 21, 2026, from [Link].

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- Patel, K., & Kumbhania, J. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.

- Patai, S. (Ed.). (1977). The Chemistry of the Thiol Group. John Wiley & Sons.

-

ResearchGate. (2021). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. [Link]

-

SpectraBase. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol. Retrieved January 21, 2026, from [Link]

- Toth, L., et al. (2020). Lubricant containing thiadiazole derivatives. U.S.

- Vertex AI Search. (2024). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

-

Yunusa, U., et al. (2021). Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. Arabian Journal of Chemistry and Environmental Research, 8(2), 336-354. [Link]

-

Zaidi, S. A. A., & Siddiqi, K. S. (1986). Synthesis and Spectral Studies on Metal Complexes of 2-Alkylthio-5-Mercapto-1,3,4-Thiadiazoles. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 16(9), 1217-1231. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. mdpi.com [mdpi.com]

- 3. mocedes.org [mocedes.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4925580A - Thiadiazole derivatives as lubricant additives - Google Patents [patents.google.com]

"5-(Hexylthio)-1,3,4-thiadiazole-2-thiol" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS No: 4858-28-0), a molecule of interest in medicinal chemistry and materials science.[1] The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities.[2][3] Accurate structural elucidation and purity assessment are paramount for any application, mandating a thorough understanding of its spectroscopic properties. This document synthesizes predictive data based on analogous structures and established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. We present detailed, field-proven experimental protocols and data interpretation frameworks to empower researchers in their analytical workflows.

Molecular Structure and Tautomerism

This compound (Molecular Formula: C₈H₁₄N₂S₃, Molecular Weight: 234.41 g/mol ) possesses a core 1,3,4-thiadiazole ring substituted with a hexylthio group at position 5 and a thiol group at position 2.[1] A critical consideration for spectroscopic analysis is the potential for prototropic tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form (5-(hexylthio)-3H-1,3,4-thiadiazole-2-thione). Spectroscopic evidence from related mercapto-substituted thiadiazoles suggests that the thione tautomer often predominates in the solid state.[4] This equilibrium can be influenced by the solvent and temperature, affecting the observed spectroscopic signatures.

Caption: Thiol-thione tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the hexylthio substituent. The thiol proton (S-H) of the thiol tautomer or the N-H proton of the thione tautomer is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration, solvent, and temperature. Its exchange with D₂O can confirm the assignment.[5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13-15 | br s | 1H | N-H (thione) or S-H (thiol) |

| ~3.25 | t | 2H | S-CH₂ -(CH₂)₄CH₃ |

| ~1.75 | p | 2H | S-CH₂-CH₂ -(CH₂)₃CH₃ |

| ~1.45 | m | 2H | S-(CH₂)₂-CH₂ -(CH₂)₂CH₃ |

| ~1.30 | m | 4H | S-(CH₂)₃-(CH₂)₂ -CH₃ |

| ~0.90 | t | 3H | S-(CH₂)₅-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.[6]

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

For confirmation of the labile proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H or S-H peak should diminish or disappear.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework. The two carbons of the thiadiazole ring are expected at the downfield end of the spectrum, with chemical shifts indicative of their heteroaromatic environment.[7]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185.0 | C=S (Thione C2) |

| ~160.0 | C-S-Hexyl (Thiadiazole C5) |

| ~35.0 | S-CH₂ -(CH₂)₄CH₃ |

| ~31.0 | S-CH₂-CH₂ -(CH₂)₃CH₃ |

| ~29.0 | S-(CH₂)₂-CH₂ -(CH₂)₂CH₃ |

| ~28.0 | S-(CH₂)₃-CH₂ -CH₂-CH₃ |

| ~22.5 | S-(CH₂)₄-CH₂ -CH₃ |

| ~14.0 | S-(CH₂)₅-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Employ a standard pulse program (e.g., zgpg30) with a sufficient relaxation delay (2-5 seconds).

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: Thione tautomer structure for NMR assignment correlation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 235.039. Fragmentation of 1,3,4-thiadiazole derivatives often involves cleavage of the side chains and rupture of the heterocyclic ring.[8]

Predicted ESI-MS Data

| m/z | Ion |

|---|---|

| 235.039 | [M+H]⁺ |

| 149.973 | [M - C₆H₁₃ + H]⁺ (Loss of hexyl radical) |

| 85.178 | [C₆H₁₃]⁺ (Hexyl cation) |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the precursor ion (m/z 235) to induce fragmentation and aid in structural confirmation.[9]

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments to confirm the elemental composition.

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic bands for C-H, N-H, C=S, and C=N bonds. The presence of a broad N-H stretching band and a strong C=S (thione) band would provide strong evidence for the thione tautomer.[3] A weak S-H stretch around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.[10][11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3150 | Medium, Broad | N-H stretch (thione tautomer) |

| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1500 | Medium | C=N stretch (thiadiazole ring) |

| ~1340 | Strong | C=S stretch (thione) |

| ~700 | Medium | C-S stretch |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the significant absorption peaks.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the fundamental carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Infrared spectroscopy identifies key functional groups and provides insight into the predominant tautomeric form. This guide provides the foundational data and standardized protocols necessary for researchers to confidently identify, characterize, and assess the purity of this important heterocyclic compound, thereby ensuring the integrity and reproducibility of their scientific investigations.

References

-

Al-Ghorbani, M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Çavuş, M.S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

ATB (Automated Topology Builder). 1,3,4-thiadiazole-2,5-dithiol. Available at: [Link]

- Chatrabhuji, P., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.

-

NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Available at: [Link]

-

Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]

-

Nikolaev, E.N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

-

El-Sayed, W.A., et al. (2017). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. Available at: [Link]

-

Michota, A., & Bukowska, J. (2002). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

-

Gagoś, M., et al. (2022). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. MDPI. Available at: [Link]

-

B. O. Conchúir, et al. (2014). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

-

Chandrashekhar, N., et al. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

-

Aitken, A., Riddell, F., et al. (2003). Making Sulphur NMR work. Wiley Analytical Science. Available at: [Link]

-

Jesionkiewicz, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Available at: [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available at: [Link]

-

Millard, B.J., & Pain, D.L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Akbaş, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

-

ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

-

Dubavik, A., et al. (2020). Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. PubMed Central. Available at: [Link]

-

ACS Publications. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Silva, A.M.S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

-

Bruker. Basic NMR Experiments. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

-

Chemsrc. 5-(propylthio)-1,3,4-thiadiazole-2-thiol. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. Available at: [Link]

-

ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm −1.... Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmc.edu [hmc.edu]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

"5-(Hexylthio)-1,3,4-thiadiazole-2-thiol" physical and chemical properties

An In-Depth Technical Guide to 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Foreword

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest for researchers in drug discovery and material science. As a lipophilic analogue in the thiadiazole series, understanding its physicochemical properties is paramount for predicting its behavior in biological systems and designing novel applications. This document provides a comprehensive overview of its known properties, putative synthesis, and detailed protocols for its characterization, aimed at empowering researchers to harness its full potential.

Molecular and Physicochemical Profile

This compound, with the CAS number 4858-28-0, is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a hexylthio group at the 5-position and a thiol group at the 2-position.[3] The presence of both a lipophilic hexyl chain and a reactive thiol group imparts a unique chemical personality to the molecule, influencing its solubility, reactivity, and potential as a pharmacophore or a building block in materials science.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂S₃ | [3] |

| Molecular Weight | 234.41 g/mol | [3][5] |

| CAS Number | 4858-28-0 | [3][5] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 319.8 °C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

| Flash Point | 147.2 °C | [3] |

| Refractive Index | 1.655 | [3] |

| Polar Surface Area (PSA) | 107 Ų | [3] |

| LogP (XLogP3) | 3.5 | [3] |

| Purity | ≥ 95% | [6][7] |

Synthesis and Reactivity

A plausible synthetic approach would involve the reaction of a suitable precursor, such as 5-amino-1,3,4-thiadiazole-2-thiol, followed by diazotization and subsequent reaction with hexanethiol. Alternatively, a one-pot synthesis from a hydrazinecarbodithioate derivative could be envisioned.[9]

The reactivity of this molecule is primarily dictated by the thiol group, which can undergo a variety of reactions including alkylation, oxidation to disulfides, and complexation with metals. The thiadiazole ring itself is generally stable but can be susceptible to nucleophilic attack under harsh conditions.

Experimental Protocols for Characterization

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques should be employed. The following protocols are based on standard methodologies for the characterization of novel thiadiazole derivatives.[2][10][11]

General Workflow for Characterization

Caption: A typical experimental workflow for the synthesis and characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals:

-

A triplet corresponding to the terminal methyl group (CH₃) of the hexyl chain.

-

A series of multiplets for the methylene groups (CH₂) of the hexyl chain.

-

A triplet for the methylene group adjacent to the sulfur atom (S-CH₂).

-

A broad singlet for the thiol proton (SH), which may be exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals:

-

Signals for the six distinct carbons of the hexyl chain.

-

Two characteristic downfield signals for the carbons of the 1,3,4-thiadiazole ring.[2]

-

-

Causality: The chemical shifts and coupling patterns in the NMR spectra provide definitive evidence for the connectivity of atoms within the molecule, confirming the presence of the hexylthio substituent and the overall structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching vibrations from the hexyl group (around 2850-2960 cm⁻¹).

-

C=N stretching of the thiadiazole ring (around 1600 cm⁻¹).[12]

-

N-N stretching (around 1035 cm⁻¹).

-

C-S stretching vibrations.

-

A weak S-H stretching band (around 2550-2600 cm⁻¹).

-

Causality: The presence of these characteristic absorption bands provides corroborating evidence for the proposed molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of 234.41.[3]

-

Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for similar compounds involve the loss of the alkyl chain.

-

Causality: Mass spectrometry provides a precise molecular weight, which is a critical piece of data for confirming the elemental composition of the synthesized compound.

Elemental Analysis

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Methodology:

-

Submit a pure sample of the compound for elemental analysis (C, H, N, S).

-

Expected Composition for C₈H₁₄N₂S₃:

-

Carbon: ~41.00%

-

Hydrogen: ~6.02%

-

Nitrogen: ~11.95%

-

Sulfur: ~41.03%

-

-

Compare the experimental values with the calculated theoretical values.

Causality: A close correlation between the experimental and theoretical elemental composition provides strong evidence for the purity and correct empirical formula of the compound.

Potential Applications and Future Directions

The 1,3,4-thiadiazole moiety is a versatile pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The hexylthio substituent in this compound increases its lipophilicity, which may enhance its ability to cross biological membranes, a desirable property for many drug candidates.

Furthermore, the thiol group offers a handle for conjugation to other molecules or for surface modification, suggesting potential applications in materials science, such as in the development of corrosion inhibitors or as a component in self-assembled monolayers.[1]

Future research should focus on the biological evaluation of this compound, including screening for various pharmacological activities. Elucidation of its mechanism of action in any identified biological pathways will be crucial for its further development.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physical and chemical properties and has outlined detailed experimental protocols for its synthesis and characterization. By providing a solid foundation of its fundamental characteristics, it is hoped that this document will stimulate further research and unlock the full potential of this promising compound.

References

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. connectjournals.com [connectjournals.com]

- 9. Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates [mdpi.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

This guide provides a comprehensive technical overview of the solubility profile of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in the efficacy and formulation of chemical compounds, this document delves into the theoretical and practical aspects of characterizing this specific thiadiazole derivative. While direct quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for its determination, grounded in established scientific principles and methodologies.

Introduction to this compound and the Significance of its Solubility

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural features of this molecule—a central thiadiazole ring, a thiol group, and a hexylthio side chain—dictate its physicochemical properties and, consequently, its behavior in various solvent systems.

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development. Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable in vitro assay results. Therefore, a detailed solubility profile is essential for advancing a compound through the development pipeline.

Physicochemical Properties and Predicted Solubility Behavior

A foundational analysis of the physicochemical properties of this compound provides a strong basis for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂S₃ | [1] |

| Molecular Weight | 234.41 g/mol | [1] |

| Melting Point | 56-58°C | [1] |

| Density | 1.3 g/cm³ | [1] |

| Predicted XLogP3 | 3.499 | [1] |

The predicted XLogP3 value of approximately 3.5 suggests that this compound is a lipophilic compound.[1] This indicates a higher affinity for nonpolar environments over aqueous media. Consequently, it is anticipated to exhibit greater solubility in organic solvents compared to water.

Expected Solubility Trend:

-

High Solubility: Non-polar and moderately polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

-

Moderate Solubility: Polar protic solvents like ethanol and methanol.

-

Low Solubility: Water and other highly polar aqueous solutions.

The presence of the thiol group (-SH) and nitrogen atoms in the thiadiazole ring can contribute to some degree of polarity and potential for hydrogen bonding, which may allow for limited solubility in polar solvents. However, the long hexyl chain is the dominant lipophilic feature.

Influence of pH on Aqueous Solubility: The Role of pKa

The thiol group in this compound is weakly acidic and can exist in equilibrium with its tautomeric thione form. The ionization of this group is pH-dependent and will significantly influence the compound's solubility in aqueous solutions.

While the specific pKa of this compound has not been reported, a predicted pKa of a related compound, 5-amino-1,3,4-thiadiazole-2-thiol, is approximately 7.8.[2] This suggests that the thiol group in our target compound will also have a pKa in the weakly acidic to near-neutral range.

At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the thiol group will deprotonate to form a thiolate anion, increasing the molecule's polarity and, consequently, its aqueous solubility.

Caption: Influence of pH on the ionization and aqueous solubility of this compound.

Experimental Determination of the Solubility Profile

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocols outline the gold-standard methods for determining both thermodynamic solubility and the pKa of a compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid ensures that a saturated solution is achieved.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent. A range of solvents should be tested, including:

-

Aqueous: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

-

Organic: Methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane.

-

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully aspirate the supernatant (the saturated solution) and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using known concentrations of the compound to accurately determine the concentration in the saturated solution. The resulting concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Data Presentation Template:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 7.0 | ||

| PBS | 25 | 5.0 | ||

| PBS | 25 | 7.4 | ||

| PBS | 25 | 9.0 | ||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| DMSO | 25 | N/A | ||

| Ethyl Acetate | 25 | N/A |

pKa Determination for Poorly Soluble Compounds

For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. Alternative methods such as potentiometric titration in co-solvents or capillary electrophoresis are recommended.

Potentiometric Titration in a Co-solvent System:

-

Dissolution: Dissolve a known amount of this compound in a mixture of an organic co-solvent (e.g., methanol or DMSO) and water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. This process is repeated with varying ratios of the co-solvent to water.

-

Extrapolation: The apparent pKa values obtained in the different co-solvent mixtures are then extrapolated to 0% organic solvent to estimate the aqueous pKa.

Conclusion

The solubility profile of this compound is a critical parameter for its successful development as a potential therapeutic agent. Based on its physicochemical properties, the compound is predicted to be lipophilic with limited aqueous solubility. This aqueous solubility is expected to be pH-dependent, increasing at pH values above its pKa due to the ionization of the thiol group. This guide provides a comprehensive framework and detailed protocols for the systematic experimental determination of its thermodynamic solubility in various solvents and its pKa. The data generated from these studies will be invaluable for guiding formulation strategies, ensuring reliable bioactivity screening, and ultimately, advancing the development of this promising compound.

References

- Amitychem. (n.d.). Buy 5-Hexylthio-1,3,4-thiadiazole-2-thiol Different Grade. ECHEMI.

- ChemicalBook. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol.

- ECHEMI. (n.d.). 5-Hexylthio-1,3,4-thiadiazole-2-thiol.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Bergström, C. A. (2014). In silico predictions of drug solubility and permeability: Two rate-limiting steps in drug discovery and development. Expert Opinion on Drug Discovery, 9(7), 775-791.

Sources

An In-depth Technical Guide to the Tautomerism of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Abstract

This technical guide provides a comprehensive framework for the investigation of tautomerism in 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, and understanding its tautomeric equilibria is paramount for predicting physicochemical properties, biological activity, and stability.[1] This document outlines the theoretical underpinnings of thione-thiol tautomerism in this specific molecule, details robust experimental methodologies for its characterization, and describes computational approaches for predicting tautomer stability. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to rigorously characterize this and similar heterocyclic systems.

Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazole Systems

The 1,3,4-thiadiazole ring is a versatile pharmacophore found in a wide array of therapeutic agents.[1][2] Molecules incorporating this moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substitution pattern on the thiadiazole ring dictates its chemical personality, and in the case of this compound, the potential for prototropic tautomerism introduces a critical layer of complexity.

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can profoundly influence a molecule's properties, including its lipophilicity, hydrogen bonding capacity, and interaction with biological targets.[3][4] For this compound, the primary equilibrium of interest is the thione-thiol tautomerism. The position of this equilibrium is sensitive to a variety of factors, including the physical state, solvent polarity, temperature, and pH.[5][6] A thorough understanding of these influences is essential for rational drug design and development.

This guide will focus on the two primary tautomeric forms of this compound: the thione form and the thiol form.

The Tautomeric Equilibrium: Thione vs. Thiol

The central focus of this investigation is the equilibrium between the thione and thiol tautomers of this compound. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH).

Caption: The thione-thiol tautomeric equilibrium of this compound.

Generally, for similar heterocyclic systems, the thione form is found to be the more stable tautomer in the gas phase and in non-polar solvents.[7] However, the polarity of the solvent can significantly influence the position of this equilibrium.[8]

Experimental Investigation of Tautomerism

A multi-faceted approach employing various spectroscopic techniques is crucial for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[9] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can distinguish between the thione and thiol forms.

¹H NMR Spectroscopy:

-

Thiol Tautomer: The presence of a signal corresponding to the -SH proton is a key indicator of the thiol form. The chemical shift of this proton can vary depending on the solvent and concentration due to hydrogen bonding.

-

Thione Tautomer: The thione form will exhibit a signal for the N-H proton. This signal is often broader than the -SH signal.

¹³C NMR Spectroscopy:

-

The chemical shift of the C2 carbon is particularly informative. In the thione form, this carbon is part of a C=S double bond and will resonate at a significantly different frequency compared to the C-S single bond in the thiol form.[5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and CD₃OD) at a concentration of approximately 10-20 mg/mL.[10]

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. Note the chemical shifts and integrals of the signals corresponding to the N-H and potential S-H protons.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra for each solution to observe the chemical shift of the C2 carbon.

-

Variable Temperature NMR: For a selected solvent (e.g., DMSO-d₆), acquire ¹H NMR spectra at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C) to investigate the effect of temperature on the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be effectively used to study tautomeric equilibria where the interconverting forms have distinct chromophores.[11] The transition from a thione group (C=S) to a thiol group (C-S) results in significant changes in the electronic absorption spectrum.

Expected Spectral Features:

-

Thione Tautomer: The C=S chromophore typically exhibits a characteristic n→π* transition at longer wavelengths.

-

Thiol Tautomer: The thiol form lacks the C=S chromophore and will have a different absorption profile.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between the thione and thiol tautomers.

Key Vibrational Bands:

-

Thione Tautomer: Look for a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. The N-H stretching vibration will also be present (around 3100-3300 cm⁻¹).

-

Thiol Tautomer: The presence of a weak S-H stretching band (around 2550-2600 cm⁻¹) and the absence of a strong C=S band would indicate the thiol form.

Experimental Protocol: FT-IR Analysis

-